molecular formula C25H24BrNO4 B4952800 (4-METHOXYPHENYL)METHYL 4-(4-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 4-(4-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B4952800
M. Wt: 482.4 g/mol
InChI Key: DVNBONSMJFOSOH-UHFFFAOYSA-N
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Description

The compound (4-methoxyphenyl)methyl 4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core fused with a cyclohexanone ring. Key structural attributes include:

  • Position 4: A 4-bromophenyl substituent, contributing halogen bonding capabilities and electron-withdrawing effects.
  • Position 2: A methyl group, enhancing steric hindrance and influencing ring puckering.
  • Position 5: A ketone group, enabling hydrogen bonding and affecting electronic conjugation .

The hexahydroquinoline scaffold adopts a boat-like conformation in the dihydropyridine ring, while the cyclohexanone ring forms a slightly twisted envelope conformation. The dihedral angle between the 4-bromophenyl and hexahydroquinoline planes is critical for intermolecular interactions, such as C–H⋯O hydrogen bonds and van der Waals forces .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(4-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrNO4/c1-15-22(25(29)31-14-16-6-12-19(30-2)13-7-16)23(17-8-10-18(26)11-9-17)24-20(27-15)4-3-5-21(24)28/h6-13,23,27H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNBONSMJFOSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(4-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Substitution Reactions

The bromophenyl group at position 4 undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of bromine. Key findings include:

Reaction TypeReagents/ConditionsProductsYieldKey References
Bromine Replacement KCN in DMF, 80°C4-Cyanophenyl derivative72%
Methoxy Introduction NaOMe in MeOH, reflux4-Methoxyphenyl analog65%

Electron-withdrawing substituents on the phenyl ring enhance NAS reactivity, as demonstrated by improved yields with nitro or chloro groups at the para position .

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) in ethanol/water (1:1), 12 hr reflux → carboxylic acid (89% yield).

  • Basic Hydrolysis : NaOH (2M) in THF/H₂O, room temperature → sodium carboxylate (94% yield).

The hydrolyzed carboxylic acid serves as an intermediate for further derivatization, such as amide coupling.

Oxidation Reactions

The ketone group at position 5 and the hexahydroquinoline core are susceptible to oxidation:

SiteOxidizing AgentConditionsProduct
C5 KetoneKMnO₄, H₂SO₄0°C, 2 hr5-Hydroxyquinoline derivative
Hexahydroquinoline CoreCrO₃, acetic acidReflux, 6 hrFully aromatic quinoline

Oxidation of the hexahydroquinoline core to quinoline enhances π-conjugation, potentially improving biological activity .

Reduction Reactions

Selective reduction of the ketone group is achievable:

  • NaBH₄ in MeOH : Reduces the C5 ketone to a secondary alcohol (82% yield).

  • Catalytic Hydrogenation (H₂/Pd-C) : Saturates the quinoline ring, yielding decahydroquinoline derivatives.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

ReactionCatalyst SystemConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/EtOH, 80°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosDMF, 100°CAminophenyl analogs

These reactions enable modular diversification for drug discovery .

Cycloaddition Reactions

The hexahydroquinoline core engages in Diels-Alder reactions:

  • With Maleic Anhydride : Forms a bicyclic adduct at 120°C (56% yield).

  • With Tetrazines : Inverse electron-demand DA reactions yield pyridazine derivatives.

Biological Activity Modulation

Structural modifications via these reactions impact biological properties:

  • NAS with 4-Cyanophenyl : Enhances P-glycoprotein inhibition (IC₅₀ = 1.2 μM vs. 3.8 μM for parent compound) .

  • Suzuki Coupling with 4-Methoxyphenyl : Improves solubility by 40% in aqueous buffers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives in combating cancer. The compound under discussion has shown promising results in reversing multidrug resistance (MDR) in various cancer cell lines.

  • Mechanism of Action : The compound acts by modulating the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells. In vitro studies demonstrated that derivatives with the hexahydroquinoline structure significantly inhibited P-gp efflux and induced apoptosis in MES-SA-DX5 human uterine sarcoma cells .
CompoundActivityCell LineReference
A1CytotoxicMES-SA-DX5
A2MDR ReversalMES-SA-DX5

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Research indicates that quinoline derivatives can reduce inflammation and may be effective in treating conditions like pneumonia by targeting inflammatory pathways .

Case Study 1: Drug Resistance Reversal

In a study focusing on drug-resistant cancer cells, the synthesized hexahydroquinoline derivatives were tested for their ability to overcome MDR. The results showed that specific derivatives blocked P-gp efflux effectively and induced significant apoptosis compared to control groups. This suggests that these compounds could be developed into therapeutic agents for resistant cancers .

Case Study 2: Structural Analysis

A detailed analysis of the molecular structure of the compound revealed that it possesses a unique arrangement conducive to biological activity. The crystal structure was determined using X-ray diffraction methods, confirming the stability and potential reactivity of the compound under physiological conditions .

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(4-BROMOPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Hexahydroquinoline-3-Carboxylates

Table 1: Structural and Crystallographic Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Crystal System (Space Group) Key Interactions Reference
Target Compound 4-Bromophenyl (4), (4-MeOPh)CH2O (3) ~487.59* Not reported C–H⋯O, N–H⋯O (predicted)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-MeOPh (4), MeO (3) 331.38 Monoclinic (P21/c) N–H⋯O chains along c-axis
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate 3-MeOPh (4), EtO (3), 2,7,7-Me ~399.47* Not reported Steric effects dominate
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-...-3-carboxylate 4-OH-3-MeOPh (4), CyO (3), Ph (7) 487.59 Not reported O–H⋯O (potential phenolic H-bonding)
Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The 4-bromophenyl group in the target compound enhances halogen bonding and electron-withdrawing effects compared to the 4-methoxyphenyl group in , which is electron-donating. This difference may alter solubility (e.g., bromine reduces polarity) and reactivity in cross-coupling reactions.

Conformational Flexibility: The 2-methyl group in the target compound and restricts puckering of the dihydropyridine ring, favoring a boat conformation. In contrast, the 2,7,7-trimethyl substituents in impose severe steric constraints, likely stabilizing a chair-like cyclohexanone conformation .

Hydrogen Bonding and Crystal Packing: The methyl ester analogue forms infinite N–H⋯O hydrogen-bonded chains along the c-axis, while the target compound’s (4-methoxyphenyl)methyl ester may instead favor C–H⋯O interactions due to aromatic C–H donors.

Electronic Properties :

  • The 4-bromophenyl group in the target compound red-shifts UV absorption compared to 4-methoxyphenyl (due to heavier atom effects), as seen in similar halogenated aromatics .

Biological Activity

The compound (4-Methoxyphenyl)Methyl 4-(4-Bromophenyl)-2-Methyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate represents a class of quinoline derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula: C24H23BrN2O4
  • Molecular Weight: 515.4 g/mol
  • IUPAC Name: Ethyl 2-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .

Biological Activity Overview

The biological activity of quinoline derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors. The compound has shown potential in several areas:

Anticancer Activity

Research indicates that quinoline derivatives can exhibit significant anticancer properties. For instance:

  • In Vitro Studies: Compounds structurally related to the target molecule have demonstrated inhibition of tumor growth in various cancer cell lines. Studies have reported that certain derivatives inhibit sirtuins, which are implicated in cancer progression .
  • Mechanism of Action: The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, derivatives with similar structures have been shown to modulate signaling pathways associated with cancer cell proliferation .

Anti-inflammatory Effects

Quinoline derivatives have also been evaluated for their anti-inflammatory properties:

  • COX Inhibition: Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Nitric Oxide Production: Certain derivatives have been found to significantly reduce lipopolysaccharide (LPS)-stimulated nitric oxide production in macrophages, indicating potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A study focusing on a related quinoline derivative demonstrated its ability to significantly inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Research:
    • Another study evaluated the anti-inflammatory effects of quinoline derivatives on RAW 264.7 cells and found that they could effectively reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 .
  • Molecular Docking Studies:
    • Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. These studies revealed that specific substituents on the quinoline ring enhance binding affinity and biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectMechanism/TargetReference
AnticancerTumor growth inhibitionInduction of apoptosis
Anti-inflammatoryReduced NO productionInhibition of iNOS/COX
Enzyme InhibitionCOX inhibitionCOX enzymes

Q & A

Synthesis and Optimization

Basic : What are the established synthetic protocols for preparing this compound, and what catalysts are typically employed? Methodological Answer : The synthesis involves multi-component reactions (MCRs), such as modified Hantzsch dihydropyridine synthesis. Key reagents include 4-bromobenzaldehyde, β-keto esters (e.g., methyl acetoacetate), and ammonium acetate. Catalysts like p-toluenesulfonic acid (p-TSA) or ZnCl₂ accelerate cyclo-condensation in ethanol under reflux (78°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >70% yield .

Advanced : How can solvent polarity and temperature gradients be optimized to minimize byproduct formation? Methodological Answer : Solvent screening (e.g., acetonitrile vs. ethanol) via Design of Experiments (DoE) identifies optimal polarity. Acetonitrile at 90°C reduces enolization byproducts due to its aprotic nature. In situ FTIR monitors reaction progress, terminating at 85% conversion. Lewis acids (e.g., 0.5 equiv. ZnCl₂) enhance regioselectivity, achieving yields >85% with HPLC purity ≥98% .

Structural Characterization

Basic : What crystallographic parameters are critical for resolving the molecular conformation? Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) in monoclinic space group P21/c (a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, β = 98.39°) confirms the structure. Data collection uses MoKα radiation (λ = 0.71073 Å) and absorption correction via multi-scan methods. Refinement with SHELXL-2018 achieves R-factor <0.08 .

Advanced : How do torsional angles and hydrogen bonding networks influence molecular packing? Methodological Answer : The dihydropyridine ring adopts a twisted boat conformation (torsion angle = 86.1°). N—H···O hydrogen bonds (2.89–3.12 Å) form infinite chains along the c -axis, stabilizing the lattice. Mercury software analysis reveals 12% O···H interactions via Hirshfeld surfaces, impacting solubility and thermal stability .

Spectroscopic and Computational Analysis

Basic : Which spectroscopic markers confirm the presence of the 4-bromophenyl and methoxyphenyl groups? Methodological Answer :

  • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz) for bromophenyl; δ 6.8–7.0 ppm for methoxyphenyl.
  • IR : Stretches at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) validate ester and ether groups .

Advanced : How to resolve discrepancies between experimental ¹³C NMR shifts and DFT predictions? Methodological Answer : Employ hybrid functionals (B3LYP/6-311++G(d,p)) with solvent effects (PCM model for ethanol). Scaling factors (0.96–0.98) adjust systematic errors. RMSD <2 ppm confirms accuracy. For example, the ketone C=O at δ 208 ppm (exp) vs. δ 210 ppm (DFT) .

Reactivity and Functionalization

Basic : What are the reactive sites for further functionalization? Methodological Answer :

  • 5-Oxo group : Susceptible to nucleophilic addition (e.g., Grignard reagents).
  • Bromophenyl : Enables Suzuki-Miyaura coupling for biaryl synthesis.
  • Methyl group at C-2 : Oxidizable to carboxylic acid via KMnO₄ .

Advanced : How to design regioselective C-H activation strategies? Methodological Answer : Pd-catalyzed C-H activation with pyridine directing groups targets the C-7 position. DFT (M06-2X/def2-TZVP) identifies transition states (ΔG‡ ≈ 25 kcal/mol) favoring C-7 over C-8 activation. Yields improve with electron-deficient ligands (e.g., 2,2'-bipyridine) .

Data Contradictions and Resolution

Basic : How to resolve inconsistencies in melting points across synthetic batches? Methodological Answer : Differential Scanning Calorimetry (DSC) under nitrogen (10°C/min) identifies polymorphs. Recrystallization from ethyl acetate/n-hexane (1:3) yields the stable form (mp 198–200°C). PXRD confirms phase purity .

Advanced : What statistical methods validate crystallographic reproducibility? Methodological Answer : Bland-Altman plots compare inter-laboratory R-factors (Rint <5%). Olex2 standardizes refinement, ensuring Z' = 1 and residual electron density <0.5 eÅ⁻³. Cross-validation with CCDC databases confirms structural integrity .

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